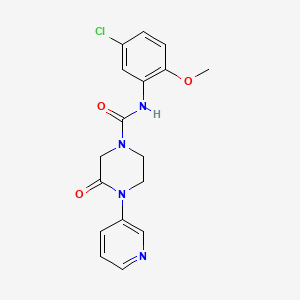
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors, which are known to block the activity of enzymes that play a role in cell growth and division.
Mécanisme D'action
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide works by blocking the activity of BTK and ITK kinases, which are involved in the activation of several signaling pathways that are important for the survival and proliferation of B-cell lymphomas. By inhibiting these kinases, N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. Additionally, N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide is its potency and selectivity for BTK and ITK kinases, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation is that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide may not be effective in all patients, as some cancers may have mutations that render them resistant to BTK inhibitors.
Orientations Futures
There are several potential future directions for the development of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide and other BTK inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BTK inhibitors. Finally, there is a need for clinical trials to assess the safety and efficacy of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide in patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide involves several steps, including the reaction of a pyridine derivative with a piperazine derivative, followed by the addition of a carboxylic acid derivative. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Applications De Recherche Scientifique
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has been studied extensively for its potential use in cancer treatment, specifically for the treatment of B-cell malignancies. Research has shown that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide is a potent inhibitor of the BTK and ITK kinases, which are known to play a role in the survival and proliferation of B-cell lymphomas.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-25-15-5-4-12(18)9-14(15)20-17(24)21-7-8-22(16(23)11-21)13-3-2-6-19-10-13/h2-6,9-10H,7-8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWCOLHSPVWORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


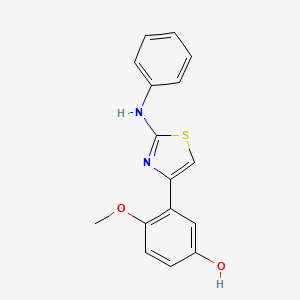
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)


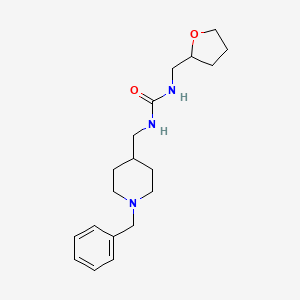
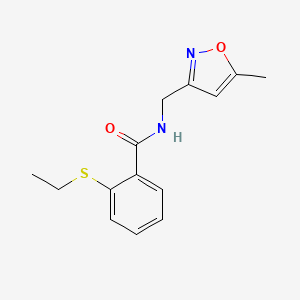
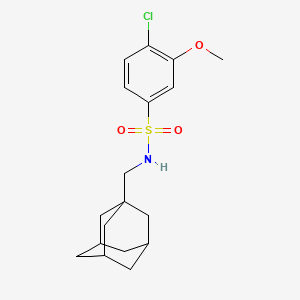

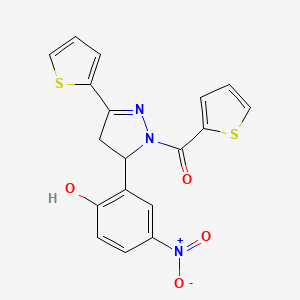
![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)
